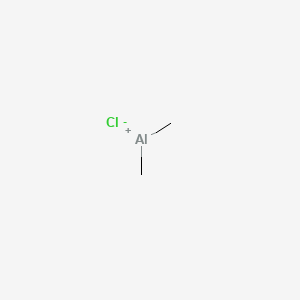

Dimethylalumanylium chloride

説明

Dimethylaluminum chloride (DMAC, (CH₃)₂AlCl) is an organoaluminum compound characterized by its high reactivity and utility in organic synthesis. With a molecular weight of 92.5 g/mol, it exists as a clear, pyrophoric liquid at room temperature, melting at -21°C and boiling at 126–127°C . Its density (0.996 g/mL at 25°C) and insolubility in water underscore its air- and moisture-sensitive nature, necessitating handling under inert atmospheres (e.g., argon) .

DMAC is widely employed as a Lewis acid catalyst, particularly in stereoselective phosphorylation reactions for synthesizing ProTides—pharmaceutically active nucleotide analogs. For example, it mediates 5'-phosphorylation with high efficiency, enabling the production of antiviral agents like sofosbuvir without requiring 3'-protection strategies . Its hazards include flammability (H225), spontaneous ignition upon air exposure (H250), violent water reactivity (H260), and severe skin corrosion (H314), mandating stringent safety protocols .

特性

分子式 |

C2H6AlCl |

|---|---|

分子量 |

92.50 g/mol |

IUPAC名 |

dimethylalumanylium;chloride |

InChI |

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 |

InChIキー |

JGHYBJVUQGTEEB-UHFFFAOYSA-M |

正規SMILES |

C[Al+]C.[Cl-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Trimethylaluminum (TMA, (CH₃)₃Al)

- Chemical Properties : TMA is a stronger Lewis acid than DMAC due to the absence of electron-withdrawing chloride substituents, enhancing its electrophilicity. It is a pyrophoric liquid (bp 126°C) but less dense (0.748 g/mL) .

- Applications : TMA is pivotal in polyolefin production (Ziegler-Natta catalysis) and semiconductor manufacturing, whereas DMAC specializes in phosphorylation and fine chemical synthesis .

- Safety : Both compounds are pyrophoric, but TMA lacks the water-reactive chloride moiety, reducing H260 hazards .

Diethylaluminum Chloride (DEAC, (C₂H₅)₂AlCl)

- Chemical Properties : DEAC’s ethyl groups introduce steric hindrance, reducing reactivity compared to DMAC. It has a higher boiling point (208°C) and density (0.96 g/mL) due to increased molecular weight .

- Applications : DEAC is used in olefin polymerization and as a co-catalyst in carbonyl alkylation. DMAC’s smaller methyl groups favor reactions requiring lower steric bulk, such as ProTide synthesis .

Methylaluminum Sesquichloride (MASC, Al₂(CH₃)₃Cl₃)

- Chemical Properties : This mixed chloro-methylaluminum compound exhibits intermediate Lewis acidity. Its solid-state structure and higher melting point (23°C) contrast with DMAC’s liquid form .

- Applications: MASC is utilized in Friedel-Crafts alkylation and as a precursor for other organoaluminum species. DMAC’s defined stoichiometry allows for precise control in phosphorylation reactions .

Data Tables

Research Findings

- Synthetic Efficiency : DMAC achieves >90% yield in ProTide synthesis, outperforming bulkier analogs like DEAC, which exhibit steric limitations .

- Reactivity Trends : Chloride substituents in DMAC moderate Lewis acidity compared to TMA, enabling selective phosphorylation without over-activation of substrates .

- Safety Profiles : DMAC’s dual hazards (pyrophoricity and water reactivity) necessitate more stringent handling than DEAC but align with TMA’s protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。